N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide

Transcription elongation SEC inhibition AFF4-CCNT1 PPI

N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide (CAS 900308-51-2, synonym SEC inhibitor KL-2) is a synthetic peptidomimetic small molecule classified within the 2,4-dioxobutanamide chemotype. It functions as a disruptor of the super elongation complex (SEC), specifically targeting the protein-protein interaction between the SEC scaffolding protein AFF4 and the cyclin T1 (CCNT1) subunit of P-TEFb.

Molecular Formula C17H13ClFNO3
Molecular Weight 333.7 g/mol
Cat. No. B8236346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide
Molecular FormulaC17H13ClFNO3
Molecular Weight333.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)C(=O)CC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C17H13ClFNO3/c1-10-2-5-12(18)8-14(10)20-17(23)16(22)9-15(21)11-3-6-13(19)7-4-11/h2-8H,9H2,1H3,(H,20,23)
InChIKeyLCMOHFZGRVNOPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide (SEC Inhibitor KL-2) – Compound Identity and Procurement Baseline


N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide (CAS 900308-51-2, synonym SEC inhibitor KL-2) is a synthetic peptidomimetic small molecule classified within the 2,4-dioxobutanamide chemotype [1]. It functions as a disruptor of the super elongation complex (SEC), specifically targeting the protein-protein interaction between the SEC scaffolding protein AFF4 and the cyclin T1 (CCNT1) subunit of P-TEFb . This mechanism impairs release of RNA Polymerase II from promoter-proximal pause sites and reduces the average rate of processive transcription elongation [1]. The compound is commercially available from multiple suppliers in research-grade purity (≥95% to ≥98%) [2] and is explicitly referenced as a prior-art compound in SEC-targeting patent applications [3].

Why N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide Cannot Be Substituted by Closest Analogs Without Experimental Validation


Within the SEC inhibitor class, even structurally homologous compounds display substantial differences in target-binding affinity that invalidate assumptions of functional equivalence. The 2,4-dioxobutanamide scaffold is notably promiscuous in biological target space: closely related analogs have been characterized as influenza cap-dependent endonuclease inhibitors rather than SEC disruptors, demonstrating that minor substituent changes on the N-aryl or 4-aryl positions can redirect target engagement entirely [1]. Within the SEC-targeting subfamily, KL-2 and its structural homolog KL-1 exhibit a >2-fold difference in AFF4-CCNT1 binding affinity (Ki), and the two compounds produce distinguishable effects on SEC component protein levels [2]. A later patent application explicitly disclaims KL-2 as prior art while claiming novel SEC disruptors, confirming that the compound occupies a distinct and non-interchangeable chemical space even within its own discovery series [3]. Generic substitution without experimental verification of batch identity, target engagement, and functional potency therefore carries a high risk of obtaining a compound with divergent or absent SEC-disrupting activity.

Quantitative Differentiation Evidence: N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide (KL-2) vs. Comparators


2.32-Fold Higher AFF4-CCNT1 Binding Affinity of KL-2 vs. Structural Homolog KL-1

In a direct head-to-head comparison within the same study, KL-2 demonstrated a 2.32-fold higher binding affinity for the AFF4-CCNT1 protein-protein interaction than its structural homolog KL-1 [1]. This quantitative potency advantage establishes KL-2 as the preferred tool compound for SEC disruption experiments where maximal target engagement at a given concentration is required.

Transcription elongation SEC inhibition AFF4-CCNT1 PPI

Unique 4-Fluorophenyl Substituent Distinguishes KL-2 from the 3-Methoxyphenyl Analog and the Unsubstituted Diphenyl Parent

KL-2 bears a 4-fluorophenyl group at the dioxobutanamide 4-position, which differentiates it from N-(5-chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide (3-methoxy analog) and 2,4-dioxo-N,4-diphenylbutanamide (unsubstituted parent) [1]. All three compounds are explicitly disclaimed in US Patent Application 20210094907 as prior art, confirming they are recognized as distinct chemical entities within the SEC inhibitor patent landscape [1]. The electron-withdrawing 4-fluoro substituent is expected to modulate the compound's physicochemical properties (XLogP = 3.6, TPSA = 63.2 Ų) and may influence metabolic stability relative to electron-donating substituent analogs, though direct comparative metabolic stability data are not available in the current literature.

Medicinal chemistry SAR SEC inhibitor scaffold

Selective Reduction of AFF1/AFF4 Protein Levels Without Affecting CDK9 or CCNT1 – A Pharmacodynamic Signature Shared with KL-1 but Not Observed with Pan-CDK Inhibitors

Treatment of HEK293T cells with KL-2 at 20 μM for 6 hours selectively reduced protein levels of the SEC scaffolding components AFF1 and AFF4, while leaving CDK9 and CCNT1 protein levels unchanged [1]. This pharmacodynamic signature confirms that KL-2 disrupts SEC integrity through PPI inhibition rather than through degradation of the P-TEFb kinase module. This contrasts with pan-CDK inhibitors such as flavopiridol, which directly target the CDK9 catalytic subunit and affect broader CDK-dependent transcriptional programs [2]. Although this selectivity was also observed for KL-1, KL-2 achieves this effect at concentrations that correspond to its higher target-binding affinity, potentially providing a wider operational window between SEC disruption and any off-target effects.

Target selectivity SEC pharmacodynamics CDK9-sparing

Attenuation of MYC Transcriptional Programs and In Vivo Tumor Progression Delay – Demonstrated Activity in a MYC-Driven Xenograft Model

KL-2 treatment downregulates MYC and MYC-dependent transcriptional programs in mammalian cells and delays tumor progression in a mouse xenograft model of MYC-driven cancer [1]. This in vivo pharmacodynamic activity was observed without apparent toxicity, as noted in independent commentary on the Liang et al. study [2]. While KL-1 also demonstrated in vivo tumor growth delay, the quantitative comparison of tumor growth inhibition between KL-1 and KL-2 was reported as a combined KL-1/KL-2 treatment effect rather than as head-to-head single-agent data, limiting the strength of differential claims for this dimension [1].

MYC transcriptional regulation In vivo tumor model Oncology research

Reduction of RNA Polymerase II Processive Elongation Rate – A Mechanistic Endpoint Confirming On-Target SEC Disruption

Newly transcribed RNA labeling experiments demonstrated a marked reduction in Pol II elongation rates in cells treated with KL-1 or KL-2 [1]. This functional readout confirms that the AFF4-CCNT1 disruption by KL-2 translates into a measurable kinetic defect in transcription elongation, providing a mechanistic endpoint for on-target activity verification in cellular assays. Pol II Ser2P ChIP-seq analyses further support that KL-1/KL-2 treatment alters the phosphorylation state of the Pol II C-terminal domain in a manner consistent with slowed elongation [2]. While existing data do not provide a quantitative head-to-head comparison of elongation rate reduction between KL-2 and KL-1, both compounds produce this effect, and the higher affinity of KL-2 for the AFF4-CCNT1 target suggests that equivalent elongation rate suppression may be achievable at lower KL-2 concentrations.

Pol II elongation Transcription kinetics Mechanism of action

Commercially Available Research-Grade Material with Documented Purity Specifications Facilitating Reproducible Experimental Design

KL-2 (CAS 900308-51-2) is commercially available from multiple suppliers with documented purity specifications. MolCore offers the compound at NLT 98% purity under ISO-certified quality systems . CalpacLab supplies the compound at 95% purity with a 2-3 day lead time [1]. ChemeNu lists the compound at 95%+ purity . This multi-supplier availability with verified purity ranges ensures researchers can procure KL-2 with defined quality specifications for reproducible experimentation. In contrast, many structurally related 2,4-dioxobutanamide analogs referenced in the influenza endonuclease literature or SEC patent space are not commercially catalogued and require custom synthesis, introducing procurement delays, higher costs, and batch-to-batch variability risks.

Chemical procurement Research reagents Quality control

High-Confidence Research and Industrial Application Scenarios for N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide (KL-2)


Chemical Biology Probe for SEC-Dependent Transcription Elongation Studies

KL-2 is the preferred tool compound for experiments requiring selective disruption of the AFF4-CCNT1 protein-protein interaction within the super elongation complex. Its 2.32-fold higher binding affinity (Ki = 1.50 μM) compared to structural homolog KL-1 (Ki = 3.48 μM) [1] enables robust SEC disruption at lower working concentrations, minimizing potential off-target effects. Researchers can verify on-target activity by measuring reduced Pol II elongation rates via nascent RNA labeling [2] and by confirming selective downregulation of AFF1/AFF4 protein levels without affecting CDK9 or CCNT1 [3], thereby distinguishing SEC-specific effects from pan-CDK inhibition.

MYC-Driven Cancer Model Pharmacology – In Vitro and In Vivo Studies

For oncology researchers investigating MYC transcriptional addiction, KL-2 provides a validated chemical probe that downregulates MYC and MYC-dependent transcriptional programs in mammalian cells [1]. The compound has demonstrated in vivo tumor progression delay in a MYC-driven breast cancer xenograft model without apparent toxicity [1], making it suitable for preclinical proof-of-concept studies. When designing in vivo experiments, the higher target-binding affinity of KL-2 relative to KL-1 should be considered for dose selection, as equivalent pharmacodynamic effects may be achievable at lower exposures.

Structure-Activity Relationship (SAR) Benchmarking for Novel SEC Inhibitor Development

KL-2 serves as an essential reference compound for medicinal chemistry programs developing next-generation SEC disruptors. Its 4-fluorophenyl substitution pattern, explicitly documented in patent claims as prior art distinct from 3-methoxyphenyl and unsubstituted analogs [2], provides a defined SAR anchor point. New compounds can be benchmarked against KL-2's AFF4-CCNT1 Ki of 1.50 μM, its CDK9-sparing selectivity profile, and its MYC downregulation activity to quantify improvements in potency, selectivity, or pharmacokinetic properties.

Transcriptional Elongation Kinetics and Pol II CTD Phosphorylation Analysis

KL-2 is directly applicable in experiments quantifying transcription elongation kinetics. The compound's demonstrated ability to reduce Pol II processive elongation rates and alter Pol II Ser2P ChIP-seq profiles [3] makes it a valuable tool for studying the relationship between SEC function and Pol II C-terminal domain phosphorylation dynamics. Researchers can use KL-2 at concentrations derived from its Ki value to establish dose-response relationships between AFF4-CCNT1 disruption occupancy and elongation rate reduction, generating quantitative pharmacodynamic models for SEC-dependent transcription.

Quote Request

Request a Quote for N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.